(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine
Description
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine is a pyridine-based compound featuring a chloro substituent at position 2, a trifluoromethyl group at position 6, and a methanamine group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H,3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXBIDOELRMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227753 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-25-4 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a precursor such as 2-chloro-4-iodopyridine is reacted with a trifluoromethylating agent . Another method involves the direct fluorination of a suitable pyridine derivative .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is one such method . The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, nucleophiles such as amines and thiols, and oxidizing or reducing agents . Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring significantly influences reactivity and biological activity:
- Reduced steric hindrance may enhance binding to biological targets compared to the target compound .
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride (Similarity: 0.90): Retains the trifluoromethyl group at position 2 but lacks the chloro substituent. The hydrochloride salt form improves solubility, which is critical for pharmaceutical formulations .
Halogen Substitution Variations
Halogen substitution impacts lipophilicity and metabolic stability:
- (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanamine (CAS 1372096-32-6): Bromine at position 5 increases molecular weight (255.04 g/mol) compared to the target compound’s chloro analog. Bromine’s larger atomic radius may enhance π-stacking interactions in drug-receptor binding .
- 2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine : Incorporates a cyclobutyl group, introducing steric bulk that could hinder enzyme active-site access in pesticidal applications .
Heterocyclic Core Modifications
Replacing the pyridine core with pyrimidine alters electronic properties:
- This compound’s phenyl group adds hydrophobicity, favoring membrane permeability in antimicrobial agents .
Functional Group Differences
- (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol (CAS 1196157-41-1): The hydroxyl group replaces the amine, reducing nucleophilicity. This derivative is likely a precursor in synthesizing the target amine via reduction or substitution reactions .
Comparative Data Table
*Calculated molecular weight based on formula.
Key Research Findings
- Steric and Electronic Effects : The chloro and trifluoromethyl groups in the target compound create electron-withdrawing effects, stabilizing the pyridine ring and directing reactivity toward electrophilic substitution at position 4 .
- Safety Considerations: Similar compounds (e.g., hydrochloride salts) require stringent handling due to corrosivity and respiratory hazards, as noted in safety data sheets .
Biological Activity
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a methanamine functional group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its interactions with biological targets. The molecular formula is with a molecular weight of 201.59 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 201.59 g/mol |
| InChI Key | OYFUABWFSRCBQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1N=C(N=C2N)Cl)C(F)(F)F |
Antimicrobial Properties
Research indicates that (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine exhibits notable antimicrobial activity against various bacterial strains. It has been shown to impair the growth of pathogenic bacteria without affecting host cell viability, making it a candidate for further pharmaceutical development .
In particular, studies have demonstrated its effectiveness against Chlamydia trachomatis , highlighting its potential as an antichlamydial agent. The presence of the trifluoromethyl group is critical for its activity, as analogues lacking this substituent showed diminished efficacy .
The compound's mechanism of action involves interaction with DNA, suggesting that it may influence genetic material stability and function. This property is particularly relevant in the context of developing drugs targeting bacterial infections or cancer cells.
Case Studies
- Antichlamydial Activity : A study evaluated several analogues based on (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine and found that those containing the trifluoromethyl group exhibited significant antichlamydial activity compared to their chlorine-substituted counterparts. The compounds were tested on HEp-2 cells, revealing reduced chlamydial inclusion numbers and sizes, indicating effective inhibition of bacterial proliferation .
- Antimicrobial Spectrum : Another investigation assessed the compound's antimicrobial spectrum against various Gram-positive and Gram-negative bacteria. Results indicated that (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine displayed superior activity compared to traditional antibiotics like penicillin, suggesting its potential for treating resistant bacterial strains.
Synthesis Methods
Several synthesis methods for (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine have been documented, demonstrating its accessibility for further research:
- Method 1 : Starting from 2-chloropyridine, trifluoromethylation followed by amination yields the desired compound.
- Method 2 : Utilizing commercially available precursors and applying standard organic synthesis techniques such as nucleophilic substitution reactions.
These methods not only facilitate the production of the compound but also allow for modifications that may enhance its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
